molecular formula C17H14Cl2N6O2 B12456982 N~2~-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

N~2~-(4-chlorobenzyl)-N~4~-(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine

Cat. No.: B12456982
M. Wt: 405.2 g/mol
InChI Key: WVXQKCMEUYJHHT-UHFFFAOYSA-N
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Description

N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound characterized by the presence of chlorophenyl and nitropyrimidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form intermediate compounds. These intermediates are then further reacted to introduce the nitro and pyrimidine groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the chlorophenyl rings.

Scientific Research Applications

N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(4-CHLOROPHENYL)-N2-[(4-CHLOROPHENYL)METHYL]-5-NITROPYRIMIDINE-2,4,6-TRIAMINE is unique due to its specific combination of chlorophenyl and nitropyrimidine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H14Cl2N6O2

Molecular Weight

405.2 g/mol

IUPAC Name

4-N-(4-chlorophenyl)-2-N-[(4-chlorophenyl)methyl]-5-nitropyrimidine-2,4,6-triamine

InChI

InChI=1S/C17H14Cl2N6O2/c18-11-3-1-10(2-4-11)9-21-17-23-15(20)14(25(26)27)16(24-17)22-13-7-5-12(19)6-8-13/h1-8H,9H2,(H4,20,21,22,23,24)

InChI Key

WVXQKCMEUYJHHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=C(C(=N2)NC3=CC=C(C=C3)Cl)[N+](=O)[O-])N)Cl

Origin of Product

United States

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